

Spectroscopic Data of (-)-Epicedrol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Epicedrol

Cat. No.: B010098

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the natural sesquiterpenoid **(-)-Epicedrol**. The information presented herein has been compiled from various scientific sources to aid in the identification, characterization, and analysis of this compound. This document includes tabulated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **(-)-Epicedrol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides characteristic signals for the fifteen carbon atoms in the **(-)-Epicedrol** skeleton. The chemical shifts are indicative of the tricyclic cedrane framework and the presence of a hydroxyl group.

Carbon Atom	Chemical Shift (δ) in ppm
Data not available in the search results	Please refer to experimental acquisition for specific values.

Note: Specific ^{13}C NMR chemical shift values for all carbon atoms of **(-)-Epicedrol** were not explicitly found in the provided search results. The table above serves as a template for experimental data. Data for related sesquiterpenoids can be found in various chemical databases and literature[1][2].

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **(-)-Epicedrol** is expected to show a complex pattern of signals corresponding to the 26 protons in the molecule. Key features would include signals for the methyl groups, methylene protons, and methine protons, with their multiplicities and coupling constants providing valuable structural information.

Proton(s)	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
Please refer to experimental acquisition for specific values.			
Data not available in the search results			

Note: A complete experimental ^1H NMR spectrum with assigned chemical shifts and coupling constants for **(-)-Epicedrol** was not found in the provided search results. The table is a template for data organization upon experimental determination. General chemical shift ranges for protons in similar chemical environments can be referenced from spectroscopic databases[3][4].

Infrared (IR) Spectroscopy

The IR spectrum of **(-)-Epicedrol** is characterized by absorption bands corresponding to the vibrational frequencies of its functional groups. The presence of a hydroxyl group and the saturated hydrocarbon backbone are the most prominent features.

Wavenumber (cm ⁻¹)	Assignment	Intensity
~3400	O-H stretch (hydroxyl group)	Strong, Broad
~2950-2850	C-H stretch (alkane)	Strong
~1465	C-H bend (methylene)	Medium
~1375	C-H bend (methyl)	Medium
~1100	C-O stretch (tertiary alcohol)	Medium

Note: An experimental IR spectrum for **(-)-Epicedrol** was not explicitly available in the search results. The data presented is based on characteristic absorption frequencies for the functional groups present in the molecule and comparison with the spectrum of its isomer, cedrol[5][6][7].

Mass Spectrometry (MS)

Mass spectrometry of **(-)-Epicedrol**, typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), provides information about its molecular weight and fragmentation pattern, which is crucial for its identification.

m/z	Relative Intensity (%)	Proposed Fragment
222	Varies	[M] ⁺ (Molecular Ion)
207	Varies	[M - CH ₃] ⁺
204	Varies	[M - H ₂ O] ⁺
161	Varies	Further fragmentation
95	Varies	Further fragmentation

Note: The mass spectrum of epicedrol is available in the NIST WebBook[8]. The fragmentation pattern is complex and has been studied in detail, including through the use of deuterated analogs to elucidate the fragmentation pathways[9][10].

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible acquisition of spectroscopic data. The following sections outline generalized procedures for the analysis of **(-)-Epicedrol**, based on common practices for sesquiterpenoids and other natural products.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of purified **(-)-Epicedrol** in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3).
- Transfer the solution to a 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

^1H NMR Acquisition:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
- Pulse Sequence: A standard single-pulse experiment is typically used.
- Acquisition Parameters:
 - Number of scans: 16-64 (depending on sample concentration)
 - Relaxation delay: 1-5 seconds
 - Spectral width: Appropriate to cover the expected chemical shift range (e.g., 0-10 ppm).

^{13}C NMR Acquisition:

- Spectrometer: As for ^1H NMR.
- Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to determine the number of protons attached to each carbon.

- Acquisition Parameters:
 - Number of scans: Significantly higher than for ^1H NMR (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
 - Relaxation delay: 2-5 seconds.
 - Spectral width: Appropriate for carbon chemical shifts (e.g., 0-220 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small drop of neat **(-)-Epicedrol** (which is likely a viscous liquid or solid at room temperature) directly onto the crystal surface.
- Apply pressure using the pressure arm to ensure good contact between the sample and the crystal.

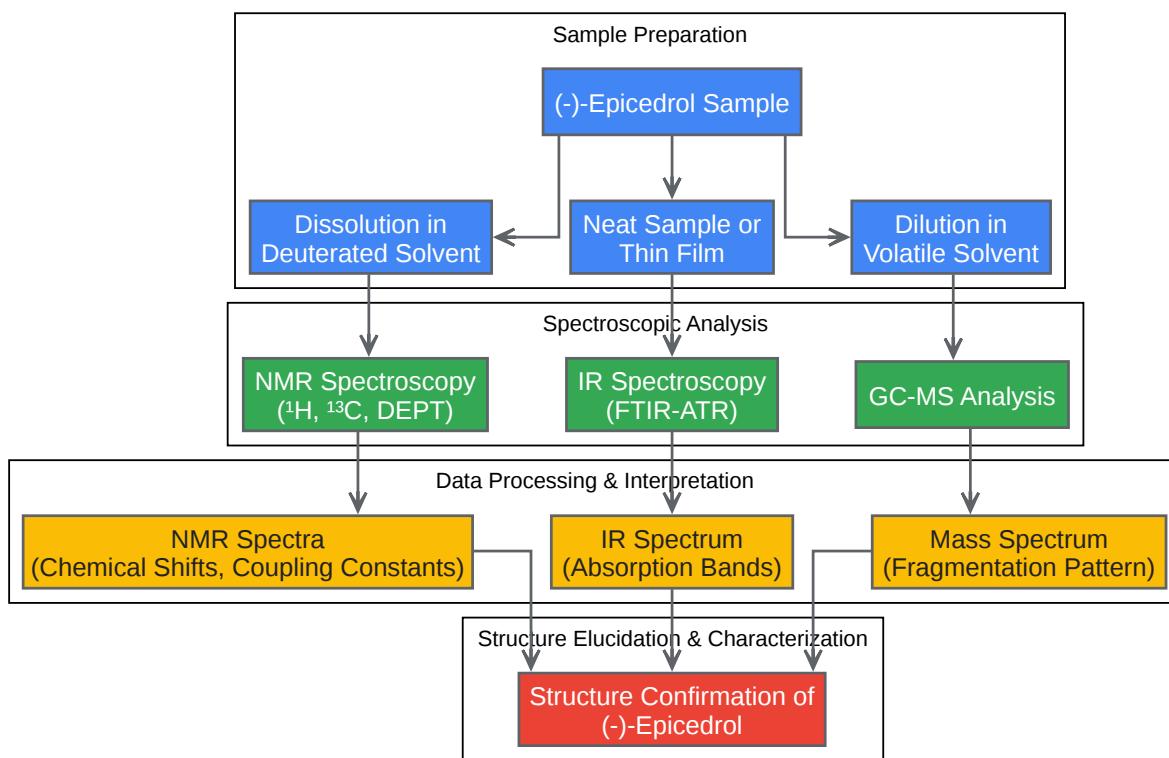
FT-IR Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
- Accessory: A single-reflection ATR accessory is suitable for this type of sample.
- Acquisition Parameters:
 - Number of scans: 16-32.
 - Resolution: 4 cm^{-1} .
 - Spectral range: Typically $4000\text{-}400 \text{ cm}^{-1}$.
 - A background spectrum of the clean, empty ATR crystal should be collected prior to the sample measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

- Dissolve a small amount of **(-)-Epicedrol** in a volatile organic solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 1 mg/mL.


GC-MS Analysis:

- Gas Chromatograph: Equipped with a capillary column suitable for sesquiterpene analysis (e.g., a non-polar or medium-polar column like a 5% phenyl-methylpolysiloxane).
- Injection: 1 μ L of the sample solution is injected in split or splitless mode.
- Oven Temperature Program: A temperature gradient is used to separate the components of the sample. A typical program might start at a lower temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C) at a rate of 3-10°C/min.
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: A scan range of m/z 40-400 is generally sufficient.
 - Data Analysis: The resulting mass spectra are compared with spectral libraries (e.g., NIST, Wiley) for compound identification. The fragmentation pattern provides structural information[11][12][13].

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a natural product like **(-)-Epicedrol**.

General Workflow for Spectroscopic Analysis of (-)-Epicedrol

[Click to download full resolution via product page](#)

Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. elearning.uniroma1.it [elearning.uniroma1.it]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. Epicedrol [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. phcog.com [phcog.com]
- 12. BJOC - The EIMS fragmentation mechanisms of the sesquiterpenes corvol ethers A and B, epi-cubebol and isodauc-8-en-11-ol [beilstein-journals.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Data of (-)-Epicedrol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b010098#spectroscopic-data-for-epicedrol-nmr-ir-ms\]](https://www.benchchem.com/product/b010098#spectroscopic-data-for-epicedrol-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com